![molecular formula C9H9FN2S B12882370 1H-Pyrrolo[2,3-b]pyridine, 5-fluoro-2-methyl-3-(methylthio)- CAS No. 145934-91-4](/img/structure/B12882370.png)
1H-Pyrrolo[2,3-b]pyridine, 5-fluoro-2-methyl-3-(methylthio)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 1H-Pyrrolo[2,3-b]pyridine, 5-fluoro-2-methyl-3-(methylthio)- involves several steps. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. For instance, the preparation might involve the use of fluorinated intermediates and methylthio substituents, followed by cyclization reactions to form the desired pyrrolopyridine structure . Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity, utilizing advanced techniques such as catalytic processes and continuous flow chemistry .
Análisis De Reacciones Químicas
1H-Pyrrolo[2,3-b]pyridine, 5-fluoro-2-methyl-3-(methylthio)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Aplicaciones Científicas De Investigación
1H-Pyrrolo[2,3-b]pyridine, 5-fluoro-2-methyl-3-(methylthio)- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound has shown potential as an inhibitor of specific enzymes and receptors, making it a valuable tool in biochemical studies.
Mecanismo De Acción
The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine, 5-fluoro-2-methyl-3-(methylthio)- involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can disrupt critical signaling pathways in cells, leading to therapeutic effects such as the inhibition of cancer cell proliferation .
Comparación Con Compuestos Similares
1H-Pyrrolo[2,3-b]pyridine, 5-fluoro-2-methyl-3-(methylthio)- can be compared with other similar compounds in the pyrrolopyridine family:
5-Fluoro-4-iodo-1H-pyrrolo[2,3-b]pyridine: This compound has a similar structure but with an iodine substituent, which may confer different reactivity and biological activity.
5-Fluoro-1H-pyrrolo[3,2-b]pyridine: Another related compound with a different substitution pattern, which can affect its chemical properties and applications.
Propiedades
Número CAS |
145934-91-4 |
|---|---|
Fórmula molecular |
C9H9FN2S |
Peso molecular |
196.25 g/mol |
Nombre IUPAC |
5-fluoro-2-methyl-3-methylsulfanyl-1H-pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C9H9FN2S/c1-5-8(13-2)7-3-6(10)4-11-9(7)12-5/h3-4H,1-2H3,(H,11,12) |
Clave InChI |
GGAJNQYNONSYBH-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C2=C(N1)N=CC(=C2)F)SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




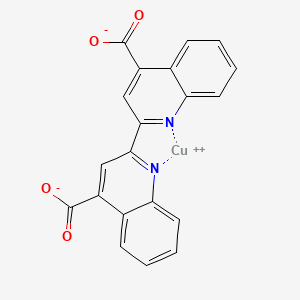
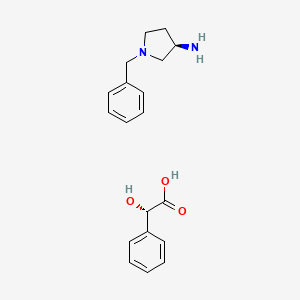
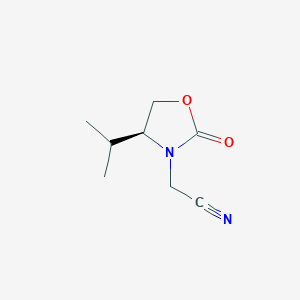
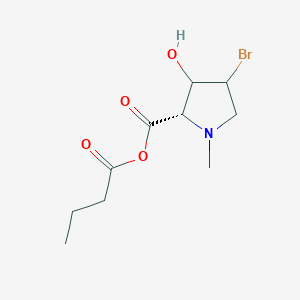
![2-(Bromomethyl)-5-iodobenzo[d]oxazole](/img/structure/B12882354.png)

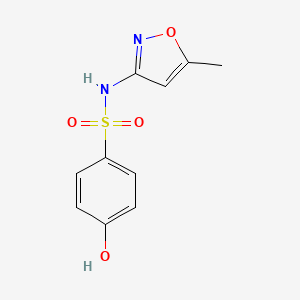
![3-(Benzo[d][1,3]dioxol-5-ylmethyl)-1H-pyrrole](/img/structure/B12882360.png)
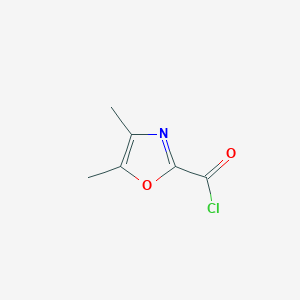
![6,6-Diphenyl-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]oxazole](/img/structure/B12882379.png)
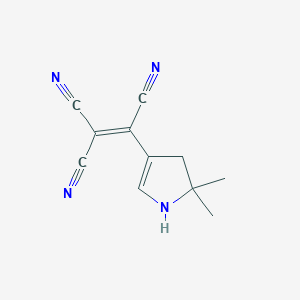
![2,2'-(6-Methoxy-[1,1'-biphenyl]-2,4'-diyl)bis(4,4-Dimethyl-4,5-dihydrooxazole)](/img/structure/B12882389.png)
